molecular formula C11H16ClNO2 B1419427 Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride CAS No. 186202-99-3

Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride

Cat. No. B1419427
Key on ui cas rn: 186202-99-3
M. Wt: 229.7 g/mol
InChI Key: WSWRLXJIXCWQPI-UHFFFAOYSA-N
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Patent
US05756528

Procedure details

To a solution of 2-methylbenzyl alcohol (100 g, 0.82 mol) and diisopropylethylamine (171 mL, 0.98 mol) in CH2Cl2 (400 mL) at -5° C. was added dropwise methanesulfonyl chloride (74 mL, 0.95 mmol) with stirring under argon. After 1 hr at -5° and 3 hr at 20° C., this solution was added dropwise simultaneously with diisopropylethylamine (428 mL, 2.46 mol) to a slurry of glycine methyl ester hydrochloride (308.8 g, 2.45 mol) in DMF (400 mL) at 0° C. The reaction mixture was allowed to warm to ambient temperature for overnight, then treated slowly with satd NaHCO3 solution (1 L) and EtOAc (1 L). The layers were separated, the aqueous washed with EtOAc, and the organics combined, washed with satd NaHCO3 solution, brine, and dried (MgSO4). This solution was filtered, cooled to 0° C., and HCl was bubbled into the solution to precipitate the title compound. 1H NMR (CDCl3) δ 7.61 (d, 1H, J=7 Hz), 7.7-7.8 (m, 3H), 4.31 (s, 2H), 3.77 (s, 3H), 3.65 (s, 2H), 2.46 (s, 3H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
171 mL
Type
reactant
Reaction Step One
Quantity
74 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
428 mL
Type
reactant
Reaction Step Two
Quantity
308.8 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4]O.C(N(C(C)C)CC)(C)C.CS([Cl:23])(=O)=O.Cl.[CH3:25][O:26][C:27](=[O:30])[CH2:28][NH2:29].C([O-])(O)=O.[Na+]>C(Cl)Cl.CN(C=O)C.CCOC(C)=O>[ClH:23].[CH3:25][O:26][C:27](=[O:30])[CH2:28][NH:29][CH2:4][C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[CH3:1] |f:3.4,5.6,10.11|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC1=C(CO)C=CC=C1
Name
Quantity
171 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
74 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
428 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
308.8 g
Type
reactant
Smiles
Cl.COC(CN)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the aqueous washed with EtOAc
WASH
Type
WASH
Details
washed with satd NaHCO3 solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
This solution was filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
HCl was bubbled into the solution
CUSTOM
Type
CUSTOM
Details
to precipitate the title compound

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
Cl.COC(CNCC1=C(C=CC=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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